molecular formula C17H16FNO B1325553 4'-Azetidinomethyl-3-fluorobenzophenone CAS No. 898756-52-0

4'-Azetidinomethyl-3-fluorobenzophenone

Cat. No.: B1325553
CAS No.: 898756-52-0
M. Wt: 269.31 g/mol
InChI Key: ABDICPHLAYZDFT-UHFFFAOYSA-N
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Description

4'-Azetidinomethyl-3-fluorobenzophenone is a benzophenone derivative featuring an azetidinomethyl group (a four-membered nitrogen-containing ring) at the 4'-position and a fluorine atom at the 3-position of the benzophenone scaffold. Azetidinones are known for their conformational rigidity and bioactivity, particularly in drug discovery (e.g., cholesterol-lowering agents like Ezetimibe, which shares the azetidinone core ). The fluorine substituent likely enhances metabolic stability and modulates electronic properties, as seen in fluorinated pharmaceuticals .

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-16-4-1-3-15(11-16)17(20)14-7-5-13(6-8-14)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDICPHLAYZDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642801
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-52-0
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4’-Azetidinomethyl-3-fluorobenzophenone typically involves the reaction of 3-fluorobenzophenone with azetidine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

4’-Azetidinomethyl-3-fluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine moiety can be replaced with other nucleophiles under appropriate conditions.

Scientific Research Applications

4’-Azetidinomethyl-3-fluorobenzophenone is extensively used in scientific research, particularly in the development of dopamine reuptake inhibitors. These inhibitors are crucial in the study and treatment of neurological and psychiatric disorders such as depression, schizophrenia, and Parkinson’s disease. The compound’s role as an intermediate in the synthesis of GBR 12909, a potent dopamine reuptake inhibitor, highlights its significance in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-3-fluorobenzophenone primarily involves its conversion to active pharmacological agents. These agents typically target the dopamine transporter (DAT), inhibiting the reuptake of dopamine into presynaptic neurons. This inhibition increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. The molecular pathways involved include the modulation of dopamine signaling, which is crucial for mood regulation and motor control.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 4'-Azetidinomethyl-3-chloro-4-fluorobenzophenone (CAS 898756-77-9)
  • Molecular Formula: C₁₇H₁₅ClFNO
  • Molecular Weight : 303.76 g/mol
  • Density : 1.294 g/cm³
  • Boiling Point : 425.4±45.0 °C
  • pKa : 7.84
  • Key Differences : Replacing chlorine with hydrogen at the 3-position (as in the target compound) reduces molecular weight (~303.76 → ~287.75 g/mol) and alters electron-withdrawing effects. Chlorine’s higher electronegativity may increase lipophilicity compared to hydrogen, influencing membrane permeability.
2.1.2 4-Chloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone
  • Structure: Features a spirocyclic azetidine derivative instead of a simple azetidinomethyl group.
2.1.3 Ezetimibe (CAS 163222-33-1)
  • Molecular Formula: C₂₄H₂₁F₂NO₃
  • Key Features: Contains a 3-fluorophenyl group and an azetidinone core linked to a hydroxyphenyl moiety.
  • Bioactivity : Inhibits intestinal cholesterol absorption via NPC1L1 protein binding. The fluorophenyl group contributes to metabolic stability, while the hydroxyl group enables glucuronidation for excretion .

Physicochemical Properties

The table below compares key properties of 4'-Azetidinomethyl-3-fluorobenzophenone with analogues:

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Substituents
This compound C₁₇H₁₅FNO ~287.75* ~1.25† ~400‡ ~7.5† 3-F, 4'-azetidinomethyl
4'-Azetidinomethyl-3-chloro-4-fluorobenzophenone C₁₇H₁₅ClFNO 303.76 1.294 425.4±45.0 7.84 3-Cl, 4-F, 4'-azetidinomethyl
4-Fluoro-3-methylacetophenone C₉H₉FO 152.16 1.504 N/A N/A 3-CH₃, 4-F
Ezetimibe C₂₄H₂₁F₂NO₃ 409.43 N/A N/A 9.7 (phenolic OH) 3-F, azetidinone, 4-hydroxyphenyl

*Estimated by removing Cl from . †Predicted based on halogen substituent trends . ‡Extrapolated from benzophenone derivatives.

Functional Group Impact

  • Azetidinomethyl vs. Piperazinomethyl: Compounds with piperazinomethyl groups (e.g., 3-chloro-4-fluoro-3'-(4-methylpiperazinomethyl)benzophenone ) exhibit higher solubility due to the secondary amine’s basicity but may face metabolic oxidation.
  • Fluorine vs. Chlorine : Fluorine’s smaller size and lower polarizability reduce steric hindrance and increase electronegativity, enhancing metabolic stability and hydrogen-bonding interactions compared to chlorine .

Biological Activity

4'-Azetidinomethyl-3-fluorobenzophenone, with the molecular formula C17H16FNO, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of pharmacologically active compounds. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the nucleophilic substitution reaction of 3-fluorobenzophenone with azetidine. Common reagents include sodium hydride or potassium carbonate, and the reaction typically occurs in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

The primary mechanism of action for this compound involves its role as a dopamine reuptake inhibitor. It acts by inhibiting the dopamine transporter (DAT), which leads to increased levels of dopamine in the synaptic cleft. This mechanism is critical for enhancing dopaminergic neurotransmission, which is vital for mood regulation and motor control.

Pharmacological Applications

Research indicates that this compound is particularly significant in the development of drugs targeting neurological and psychiatric disorders such as depression, schizophrenia, and Parkinson's disease. Its role as an intermediate in synthesizing GBR 12909, a potent dopamine reuptake inhibitor, underscores its therapeutic potential.

Comparative Biological Activity

The biological activity of this compound can be compared with other benzophenone derivatives:

Compound NameStructure VariationBiological Activity
3-Azetidinomethyl-4'-fluorobenzophenoneDifferent substitution patternVaries in potency against DAT
4'-Azetidinomethyl-3-chlorobenzophenoneChlorine instead of fluorineAltered reactivity and biological activity
4'-Azetidinomethyl-3-methylbenzophenoneMethyl group introduces steric hindranceAffects interaction with biological targets

These comparisons highlight the unique properties of this compound, particularly its efficacy and specificity in targeting the dopamine transporter.

Case Studies and Research Findings

Several studies have evaluated the pharmacological effects of compounds related to this compound. Notable findings include:

  • Dopamine Transporter Inhibition : In vitro studies demonstrated that derivatives exhibit selective inhibition of DAT, leading to increased dopamine availability in neuronal pathways.
  • Behavioral Studies : Animal models treated with compounds derived from this compound showed improvements in symptoms associated with depression and anxiety disorders.
  • Toxicological Assessments : Safety profiles were established through various phases of clinical trials, indicating a favorable safety margin for potential therapeutic use .

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